7-Iodoquinazolin-2-amine

Catalog No.
S6879512
CAS No.
1935610-10-8
M.F
C8H6IN3
M. Wt
271.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodoquinazolin-2-amine

CAS Number

1935610-10-8

Product Name

7-Iodoquinazolin-2-amine

IUPAC Name

7-iodoquinazolin-2-amine

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

InChI

InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)

InChI Key

XZKSKODZZVPDLW-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(N=C2C=C1I)N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)N

7-Iodoquinazolin-2-amine is a chemical compound characterized by the presence of an iodine atom at the seventh position of the quinazoline ring system, specifically at the 2-amino position. The molecular formula for this compound is C_8H_6N_2I, and it has a molecular weight of approximately 274.05 g/mol. The structure consists of a fused bicyclic system containing a benzene ring and a pyrimidine ring, which contributes to its unique chemical properties and biological activities.

  • Due to the lack of data, it is impossible to assess the safety hazards associated with 7-IQA. It is recommended to handle any unknown compound with caution following standard laboratory safety protocols.

Overall

7-Iodoquinazolin-2-amine appears to be a relatively obscure compound with limited scientific literature available. Further research is needed to understand its potential applications and properties.

Note:

  • This reference provides general information on the reactivity of quinazolinamines, which might be helpful to understand potential reactions of 7-IQA.
  • Quinazoline Scaffold: 7-Iodoquinazolin-2-amine belongs to the class of quinazoline derivatives. Quinazoline is a bicyclic heterocyclic compound known for its diverse biological activities []. Research suggests quinazoline derivatives possess potential for various therapeutic applications, including anti-cancer, anti-bacterial, and anti-malarial properties [, ].
  • Structural Similarities: Researchers often explore compounds with structural similarities to known bioactive molecules. 7-Iodoquinazolin-2-amine shares some structural features with other bioactive quinazoline derivatives, like 8-Fluoro-7-iodoquinazolin-2-amine, which has been studied for its potential [].

7-Iodoquinazolin-2-amine has been studied for its potential biological activities, particularly in the field of medicinal chemistry. It exhibits:

  • Anticancer Properties: Compounds in the quinazoline family, including 7-iodoquinazolin-2-amine, have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity: Some studies suggest that quinazoline derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections .
  • Inhibitory Effects on Kinases: Research indicates that quinazoline derivatives can inhibit certain protein kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Several synthetic routes have been developed to prepare 7-iodoquinazolin-2-amine:

  • From Anthranilic Acid: A common method involves reacting anthranilic acid with iodine and phosphorous oxychloride under reflux conditions to introduce the iodine atom.
  • Via Isatoic Anhydride: Isatoic anhydride can be reacted with an amine in the presence of iodine sources to yield 7-iodoquinazolin derivatives.
  • Direct Halogenation: The compound can also be synthesized through direct halogenation methods where quinazoline derivatives are treated with iodine in suitable solvents .

7-Iodoquinazolin-2-amine finds applications primarily in:

  • Pharmaceutical Development: As a scaffold for designing new anticancer agents and kinase inhibitors.
  • Research: Used in biochemical assays to study kinase activity and other cellular processes.

Its unique structure allows for modifications that can enhance its pharmacological properties.

Studies focusing on the interactions of 7-iodoquinazolin-2-amine with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes, especially kinases.
  • Structure-Activity Relationship Studies: Investigating how changes in structure affect biological activity, which helps in optimizing lead compounds for drug development .

Several compounds share structural similarities with 7-iodoquinazolin-2-amine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
QuinazolineBasic structure similar; lacks halogen substituentsMore extensively studied for general pharmacology
6-Iodoquinazolin-2-amineIodine at position six instead of sevenDifferent biological activity profile compared to 7-Iodo
4-AminoquinazolineContains an amino group but lacks halogenOften used as a reference compound in studies
LapatinibA well-known anticancer drug derived from quinazolinesContains a more complex structure with additional functional groups

The uniqueness of 7-iodoquinazolin-2-amine lies in its specific halogenation pattern and potential selectivity towards certain biological targets, which may not be present in other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.96064 g/mol

Monoisotopic Mass

270.96064 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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